molecular formula C22H24N6O9S3 B1253492 cefpirome sulfate

cefpirome sulfate

Cat. No.: B1253492
M. Wt: 612.7 g/mol
InChI Key: RKTNPKZEPLCLSF-JCYJKQRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “cefpirome sulfate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridine ring, and a bicyclic system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring, the pyridine ring, and the bicyclic system. Key reagents and conditions may include:

    Formation of the Thiazole Ring: This step may involve the reaction of an amino acid derivative with a thioamide under acidic conditions.

    Formation of the Pyridine Ring: This step may involve the cyclization of a suitable precursor under basic conditions.

    Formation of the Bicyclic System: This step may involve the reaction of a suitable precursor with a cyclizing agent under high temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps may include:

    Optimization of Reaction Conditions: This may involve the use of catalysts, solvents, and temperature control to maximize yield.

    Purification: This may involve techniques such as crystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This may involve the replacement of functional groups with other groups using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions may include derivatives of the original compound with modified functional groups, such as hydroxyl, amino, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.

Biology

In biology, this compound may be used as a probe to study biological processes. Its ability to interact with biological molecules makes it a valuable tool for research in biochemistry and molecular biology.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological research.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable starting material for the synthesis of various products.

Mechanism of Action

The mechanism of action of this compound may involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. Key pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cellular response.

    Nucleic Acid Interaction: The compound may interact with nucleic acids, affecting processes such as transcription and translation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazole-containing molecules, pyridine-containing molecules, and bicyclic compounds. Examples may include:

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotine and pyridoxine.

    Bicyclic Compounds: Compounds containing a bicyclic system, such as camphor and norbornene.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the thiazole ring, the pyridine ring, and the bicyclic system

Properties

Molecular Formula

C22H24N6O9S3

Molecular Weight

612.7 g/mol

IUPAC Name

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;

InChI Key

RKTNPKZEPLCLSF-JCYJKQRTSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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